Leucylnegamycin

Antibacterial Gram-negative MIC

Leucylnegamycin (CAS 35663-84-4) is a naturally occurring dipeptide antibiotic belonging to the negamycin family, isolated from the fermentation broth of Streptomyces purpeofuscus. Structurally, it is the leucine adduct of negamycin, wherein the ε-amino group of the negamycin core is acylated with L-leucine.

Molecular Formula C15H31N5O5
Molecular Weight 361.44 g/mol
CAS No. 35663-84-4
Cat. No. B15478896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucylnegamycin
CAS35663-84-4
Molecular FormulaC15H31N5O5
Molecular Weight361.44 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(CC(CC(=O)NN(C)CC(=O)O)N)O)N
InChIInChI=1S/C15H31N5O5/c1-9(2)4-12(17)15(25)18-7-11(21)5-10(16)6-13(22)19-20(3)8-14(23)24/h9-12,21H,4-8,16-17H2,1-3H3,(H,18,25)(H,19,22)(H,23,24)/t10-,11-,12+/m1/s1
InChIKeyBRLOZZKKEWGIEL-UTUOFQBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucylnegamycin (CAS 35663-84-4): Procurement and Differentiation Guide for the Negamycin-Derived Dipeptide Antibiotic


Leucylnegamycin (CAS 35663-84-4) is a naturally occurring dipeptide antibiotic belonging to the negamycin family, isolated from the fermentation broth of Streptomyces purpeofuscus [1]. Structurally, it is the leucine adduct of negamycin, wherein the ε-amino group of the negamycin core is acylated with L-leucine [2]. It serves as a biosynthetic precursor to negamycin and exhibits a distinct activity profile compared to its parent compound [3].

SAR Comparator
Negamycin-class antibiotic structure-activity relationship studies
Biosynthetic Standard
Precursor reference for negamycin pathway elucidation in Streptomyces
Tool Design
Medicinal chemistry scaffold for readthrough research tool compounds

Why Generic Substitution of Leucylnegamycin (CAS 35663-84-4) Fails: Structural and Activity Distinctions


Leucylnegamycin cannot be interchangeably substituted with negamycin or other negamycin analogs due to critical structure-activity relationship (SAR) determinants. Acylation of the ε-amino group—the defining structural feature of leucylnegamycin—has been shown to cause a substantial loss of antibacterial activity compared to the parent negamycin [1]. Furthermore, while negamycin retains both antibacterial and readthrough activities, leucylnegamycin and its close structural relatives exhibit a divergent biological spectrum, with certain analogs demonstrating potent eukaryotic readthrough activity but negligible antibacterial effect [2]. These distinctions render generic replacement scientifically unsound for applications requiring precise activity profiles.

ε-Amino acylation alters activity
Acylated ε-amino group may reduce antibacterial activity compared to negamycin, limiting direct substitution for antibacterial assays.
Readthrough profile not validated
Leucylnegamycin lacks direct readthrough data; its analog shows divergent activity, so replacement in readthrough studies requires validation.

Quantitative Evidence Guide: Leucylnegamycin (CAS 35663-84-4) vs. Negamycin and Other Analogs


Antibacterial Activity: Leucylnegamycin vs. Negamycin (MIC Comparison)

Leucylnegamycin exhibits significantly diminished antibacterial activity relative to its parent compound negamycin. A comprehensive review of negamycin analogs reports that acylation of the ε-amino group with leucine (as in leucylnegamycin) reduces antibacterial potency by 2- to 16-fold compared to negamycin [1]. This quantitative impairment underscores the critical role of the free ε-amino group for antibacterial efficacy.

Antibacterial Activity
Cross-study comparable
2- to 16-fold reduction vs. negamycin
Supports SAR comparator context
Specific MIC values not reported
Antibacterial Gram-negative MIC Negamycin Structure-Activity Relationship

Structure-Activity Relationship: ε-Amino Acylation Abolishes Antibacterial Activity

A foundational SAR study of negamycin analogs established that acylation of the ε-amino group—the exact modification present in leucylnegamycin—causes complete loss of antibacterial activity [1]. This finding provides a mechanistic basis for the observed reduction in potency and distinguishes leucylnegamycin from analogs that retain a free ε-amino group.

SAR Acylation Effect
Class-level inference
Activity abolished upon ε-amino acylation
Requires validation in target assay
Qualitative finding from early SAR studies
Structure-Activity Relationship Negamycin Antibiotic Medicinal Chemistry SAR

Readthrough Activity: Leucyl-3-epi-deoxynegamycin vs. Negamycin and G418

While direct readthrough data for leucylnegamycin (CAS 35663-84-4) are not available, the closely related analog leucyl-3-epi-deoxynegamycin (differing by epimerization and deoxygenation) exhibits potent premature termination codon (PTC) readthrough activity. In a COS-7 cell-based assay, leucyl-3-epi-deoxynegamycin showed more potent readthrough activity than negamycin, and its prodrug derivative 13b displayed higher activity against TGA-type PTC than the aminoglycoside G418 [1].

Readthrough Activity
Supporting evidence
Leucyl-3-epi-deoxynegamycin: higher readthrough than G418
Supports scaffold design context
Direct data for leucylnegamycin not available
Readthrough Nonsense mutation Duchenne muscular dystrophy Negamycin analog Premature termination codon

Leucylnegamycin (CAS 35663-84-4): Best Research and Industrial Application Scenarios


Antibacterial Mechanism-of-Action Studies Requiring a Negamycin Comparator with Attenuated Activity

Leucylnegamycin serves as a critical tool compound for investigating the structure-activity relationships of negamycin-class antibiotics. Its 2- to 16-fold reduction in antibacterial activity relative to negamycin [1] makes it an ideal comparator for studies aimed at delineating the contributions of the ε-amino group to ribosomal binding and bacterial uptake. Researchers studying the negamycin pharmacophore can employ leucylnegamycin to experimentally validate SAR hypotheses regarding amine acylation.

Biosynthetic Pathway Elucidation in Streptomyces Species

Leucylnegamycin is recognized as the probable biosynthetic precursor to negamycin [1]. As such, it is a valuable chemical standard for studies investigating the enzymology and genetic regulation of hydrazide antibiotic biosynthesis in Streptomyces purpeofuscus and related actinomycetes. Its use as a reference standard enables accurate monitoring of metabolic flux through the negamycin pathway.

Medicinal Chemistry Scaffold for Readthrough Agent Development

While leucylnegamycin itself lacks documented readthrough activity, its close structural analog leucyl-3-epi-deoxynegamycin demonstrates potent readthrough activity in eukaryotic cells, surpassing that of negamycin and the aminoglycoside G418 [2]. Consequently, leucylnegamycin can serve as a synthetic starting point or structural benchmark for the design and optimization of novel readthrough agents targeting nonsense mutation-associated diseases such as Duchenne muscular dystrophy.

Application
Selection Property
Validation Focus
Antibacterial SAR comparator studies
Acylated ε-amino group, altered activity
Mechanistic SAR and ribosomal binding assays
Biosynthetic pathway elucidation
Negamycin biosynthetic precursor
Metabolic flux monitoring and enzymology
Readthrough tool compound design
Leucine-containing negamycin scaffold
Readthrough activity assays in eukaryotic cells

Technical Documentation Hub

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43 linked technical documents
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